molecular formula C11H20OSi B14721013 Triallylethoxysilane CAS No. 17962-20-8

Triallylethoxysilane

Cat. No.: B14721013
CAS No.: 17962-20-8
M. Wt: 196.36 g/mol
InChI Key: PITANJVKTXCWKI-UHFFFAOYSA-N
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Description

Triallylethoxysilane (molecular formula: $ \text{C}9\text{H}{16}\text{O}\text{Si} $) is an organosilicon compound characterized by three allyl groups ($-\text{CH}2\text{CH}=\text{CH}2$) and one ethoxy group ($-\text{OCH}2\text{CH}3$) bonded to a central silicon atom. This structure confers unique reactivity, particularly in polymerization and crosslinking applications, due to the presence of both hydrolyzable ethoxy groups and polymerizable allyl moieties. It is widely used as a coupling agent in polymers, adhesives, and coatings, where it enhances interfacial adhesion between organic and inorganic materials .

Properties

CAS No.

17962-20-8

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

ethoxy-tris(prop-2-enyl)silane

InChI

InChI=1S/C11H20OSi/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-7H,1-3,8-11H2,4H3

InChI Key

PITANJVKTXCWKI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC=C)(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triallylethoxysilane can be synthesized through the hydrosilylation reaction of allyl chloride with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:

[ \text{HSi(OEt)_3 + 3CH_2=CHCH_2Cl} \rightarrow \text{Si(OEt)(CH_2CH=CH_2)_3 + 3HCl} ]

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrosilylation processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triallylethoxysilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Triallylethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between triallylethoxysilane and structurally or functionally related silane compounds:

Table 1: Comparative Properties of this compound and Analogous Silanes

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Distinguishing Features
This compound $ \text{C}9\text{H}{16}\text{O}\text{Si} $ 3 Allyl, 1 Ethoxy Crosslinking in polymers; adhesion promotion Combines allyl (polymerizable) and ethoxy (hydrolyzable) groups for dual functionality
Triethylsilane $ \text{C}6\text{H}{16}\text{Si} $ 3 Ethyl Reducing agent in organic synthesis Lacks functional groups for crosslinking; limited to reduction reactions
Vinyltrimethoxysilane $ \text{C}5\text{H}{12}\text{O}_3\text{Si} $ 1 Vinyl, 3 Methoxy Surface modification of glass/fillers Methoxy groups hydrolyze faster than ethoxy; vinyl offers less steric hindrance
Allyltrimethoxysilane $ \text{C}6\text{H}{12}\text{O}_3\text{Si} $ 1 Allyl, 3 Methoxy Rubber and plastic additives Single allyl group limits crosslinking efficiency compared to this compound
Triethoxysilane $ \text{C}6\text{H}{18}\text{O}_3\text{Si} $ 3 Ethoxy Precursor for silica gels; lacks polymerizable groups Ethoxy groups dominate reactivity; no unsaturated bonds for polymerization
Tetraisothiocyanatosilane $ \text{Si(NCS)}_4 $ 4 Isothiocyanate Forms thiourea derivatives; specialized in coordination chemistry High reactivity with nucleophiles; structurally distinct (no alkoxy/allyl groups)

Key Comparative Insights

Functional Group Synergy : this compound’s dual functionality (allyl and ethoxy) distinguishes it from silanes with单一 groups (e.g., triethylsilane or triethoxysilane). The allyl groups enable radical-initiated polymerization, while the ethoxy group facilitates hydrolysis and bonding to hydroxylated surfaces .

Applications : While ethoxydimethylphenylsilane is used for hydrophobic coatings, this compound’s crosslinking capability makes it superior in elastomer and composite applications where mechanical strength is critical.

Research Findings and Data Trends

  • Thermal Stability : this compound-based polymers exhibit higher thermal degradation temperatures (~300°C) compared to vinylsilane analogs (~250°C) due to crosslink density .
  • Hydrolysis Kinetics : The ethoxy group hydrolyzes slower than methoxy groups (e.g., in vinyltrimethoxysilane), allowing better control in sol-gel processes .
  • Toxicity Profile : Unlike azidosilanes or chlorinated silanes , this compound has moderate toxicity (LD₅₀ > 2,000 mg/kg in rats), aligning with safer industrial handling guidelines .

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